molecular formula C17H23N3O2S B4021249 N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine

Cat. No. B4021249
M. Wt: 333.5 g/mol
InChI Key: AHUGUMBYIFEESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. Ro 25-6981 is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions.

Mechanism of Action

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 acts as a competitive antagonist of the GluN2B subunit of the NMDA receptor. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the activation of the receptor by glutamate. This results in a reduction in the influx of calcium ions into the cell and a decrease in the amplitude of the NMDA receptor-mediated synaptic currents.
Biochemical and Physiological Effects:
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been shown to have several biochemical and physiological effects, including:
1. Inhibition of LTP: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 inhibits the induction of LTP in the hippocampus and other brain regions.
2. Reduction in excitotoxicity: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 reduces the extent of excitotoxicity caused by excessive activation of NMDA receptors.
3. Improvement of cognitive function: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been shown to improve cognitive function in animal models of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has several advantages and limitations for lab experiments. Some of the advantages are:
1. Selectivity: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is a selective antagonist of GluN2B-containing NMDA receptors and does not affect other types of glutamate receptors.
2. Potency: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is a potent antagonist of GluN2B-containing NMDA receptors and can be used at low concentrations.
3. Availability: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 are:
1. Species differences: The effects of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 on GluN2B-containing NMDA receptors may vary across different species, and caution should be exercised when extrapolating results from animal studies to humans.
2. Off-target effects: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 may have off-target effects on other proteins or receptors, and these effects should be carefully evaluated in lab experiments.
3. N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucineute of administration: The optimal route of administration of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 may vary depending on the experimental design and the target brain region.

Future Directions

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has opened up many avenues for future research in the field of neuroscience. Some of the possible future directions are:
1. Development of GluN2B-specific agonists: The development of GluN2B-specific agonists could provide a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions.
2. Investigation of the role of GluN2B-containing NMDA receptors in neurodegenerative diseases: The role of GluN2B-containing NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further investigated.
3. Development of novel therapeutics: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 and other GluN2B antagonists could be developed as novel therapeutics for various neurological disorders, including stroke, epilepsy, and chronic pain.
In conclusion, N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions. Its selectivity, potency, and availability make it an attractive choice for lab experiments. Further research on N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 and other GluN2B antagonists could lead to the development of novel therapeutics for various neurological disorders.

Scientific Research Applications

N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been extensively used in scientific research to study the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions. Some of the key research applications of N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 are:
1. Study of synaptic plasticity: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been used to investigate the contribution of GluN2B-containing NMDA receptors to long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.
2. Study of learning and memory: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been used to investigate the role of GluN2B-containing NMDA receptors in various forms of learning and memory, including spatial learning, fear conditioning, and object recognition.
3. Study of neurological disorders: N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been used to investigate the role of GluN2B-containing NMDA receptors in various neurological disorders, including stroke, epilepsy, and chronic pain.

properties

IUPAC Name

4-methyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-9(2)8-12(17(21)22)20-15-14-11-6-4-5-7-13(11)23-16(14)19-10(3)18-15/h9,12H,4-8H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGUMBYIFEESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Reactant of Route 4
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.